2-methylbenzamide Oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylbenzamide Oxime is a chemical compound with the empirical formula C8H10N2O . It is a solid substance and is often used in various chemical reactions .

Synthesis Analysis

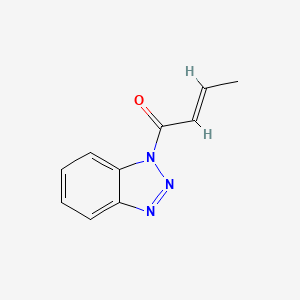

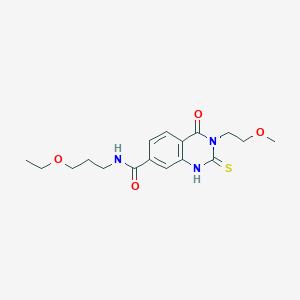

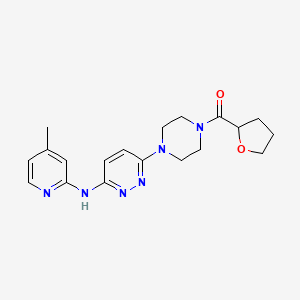

Oximes, including this compound, are usually synthesized via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .Molecular Structure Analysis

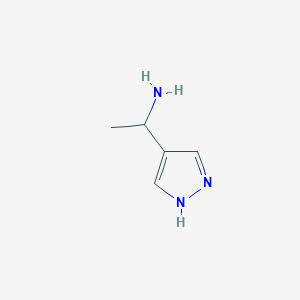

The molecular weight of this compound is 150.18 g/mol . The SMILES string representation of its structure isCc1ccccc1\\C(N)=N/O . Chemical Reactions Analysis

Oximes, including this compound, have been employed for syntheses of oxime-based metal complexes and cage-compounds, oxime functionalizations, and the preparation of new classes of organic species . They have reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation .Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 144-148 °C . It has an assay of 97% .Scientific Research Applications

Reactivity and Synthetic Applications

2-Methylbenzamide Oxime exhibits unique reactivity that makes it a valuable compound in synthetic chemistry. Its utility lies in various methodologies including the photoinduced C–C bond cleavage of cycloketone oximes and iminyl radical triggered C–H and C–C bond functionalization of oxime esters. This functionalization includes processes such as 1,5-HAT and β-carbon scission, radical-promoted C−C bond cleavage for selective functionalization, and visible-light-mediated remote aliphatic C−H functionalizations through a 1,5-hydrogen transfer cascade. Additionally, it can be used in the visible light as a sole requirement for intramolecular C(sp^3)–H imination and in the cyclization of alkoxyiminyl radicals onto olefins to form various chemical structures like 2-alkoxy-Δ^1-pyrrolines, 4,5-dihydrooxazoles, and 5,6-dihydrol-4H-1,3-oxazines. Moreover, it contributes to enantioselective radical C–H amination for the synthesis of β-amino alcohols and in 1,3-dipolar cycloadditions.

Mechanism of Action

Target of Action

Oximes in general are known to interact with various enzymes and receptors in the body .

Mode of Action

Oximes, including 2-methylbenzamide oxime, are known to undergo an essentially irreversible process forming an oxime as the adduct dehydrates . This reaction is facilitated by the nitrogen in the oxime acting as a nucleophile .

Biochemical Pathways

The key role is played by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways .

Result of Action

The formation of oximes is known to be an essentially irreversible process .

Safety and Hazards

Future Directions

Oximes, including 2-methylbenzamide Oxime, have potential applications in various fields of chemistry . They are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials .

Biochemical Analysis

Biochemical Properties

They can act as ligands and sequestering agents for metal ions .

Cellular Effects

Some oximes have been found to display toxic effects on a cellular level .

Molecular Mechanism

As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone .

Metabolic Pathways

Oximes are known to be involved in various metabolic processes .

properties

IUPAC Name |

N'-hydroxy-2-methylbenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKAWWHOQNNATR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40312-14-9 |

Source

|

| Record name | 40312-14-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2979689.png)

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2979691.png)

![N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide](/img/structure/B2979692.png)

![4-benzoyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2979699.png)

![4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2979700.png)

![N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide](/img/structure/B2979701.png)

![N-(4-chlorophenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2979705.png)